Bienvenue dans la boutique en ligne BenchChem!

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Physicochemical profiling Lipophilicity Drug-likeness

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 180272-43-9) is a heterocyclic small molecule with molecular formula C₁₄H₁₄N₂ and molecular weight 210.27 g/mol, featuring a tetrahydroisoquinoline core bearing a pyridin-4-yl substituent at the 1-position. The compound contains one stereogenic center at C1, making it available as a racemate from commercial suppliers and amenable to enantioselective synthesis.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 180272-43-9
Cat. No. B068385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS180272-43-9
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=NC=C3
InChIInChI=1S/C14H14N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-6,8-9,14,16H,7,10H2
InChIKeyJFKYAEYYDOTEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.5 [ug/mL]

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 180272-43-9): Scaffold Identity and Chemical Profile for Procurement


1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 180272-43-9) is a heterocyclic small molecule with molecular formula C₁₄H₁₄N₂ and molecular weight 210.27 g/mol, featuring a tetrahydroisoquinoline core bearing a pyridin-4-yl substituent at the 1-position . The compound contains one stereogenic center at C1, making it available as a racemate from commercial suppliers and amenable to enantioselective synthesis [1]. It is explicitly catalogued by multiple vendors as a versatile small-molecule scaffold for medicinal chemistry and drug discovery applications . Key computed physicochemical properties include an XLogP3 of approximately 2.0–2.65, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2][3].

Why 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Analogs in Medicinal Chemistry Campaigns


Substitution at the 1-position of the tetrahydroisoquinoline (THIQ) scaffold with a pyridin-4-yl group generates a pharmacophore that is structurally and electronically distinct from its closest analogs. The pyridinyl nitrogen introduces a hydrogen-bond-accepting site and modulates lipophilicity (LogP ≈ 2.0–2.65) relative to the more lipophilic 1-phenyl analog (LogP ≈ 2.70–3.25) [1][2]. Regioisomeric variants—such as 2-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, where the pyridine is attached at the N-2 position—lack the C1 stereogenic center and consequently cannot serve as chiral building blocks for asymmetric synthesis [3]. Dimethoxy-substituted derivatives (e.g., 6,7-dimethoxy-1-(pyridin-4-yl)-THIQ, CAS 3161-05-5) add electron-donating groups that alter redox behavior and hydrogen-bonding capacity, potentially confounding structure–activity relationship (SAR) interpretation [4]. These differences mean that the unsubstituted 1-(pyridin-4-yl)-THIQ scaffold occupies a unique property space that cannot be replicated by simple analog interchange.

Quantitative Differentiation Evidence: 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Lipophilicity Modulation: Pyridin-4-yl vs. Phenyl Substituent at the THIQ 1-Position

The 1-(pyridin-4-yl) substituent confers lower lipophilicity compared with the corresponding 1-phenyl analog, as quantified by the logP difference. The target compound exhibits a logP of 2.65 (measured/computed via ChemSrc) [1], whereas 1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) shows a logP of 2.70–3.25 depending on the source [2]. The parent unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold has a logP of 1.31–1.57 [3]. This places the pyridin-4-yl analog in an intermediate lipophilicity range, which is significant because the pyridinyl nitrogen introduces polarity without drastically elevating molecular weight (210.27 vs. 209.29 for the phenyl analog).

Physicochemical profiling Lipophilicity Drug-likeness Scaffold selection

Aqueous Solubility at Physiological pH: Measured Data for Procurement-Relevant Formulation Assessment

The measured aqueous solubility of 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline at pH 7.4 is reported as >31.5 µg/mL (mean of replicate determinations) [1]. This experimental value provides a procurement-relevant benchmark for formulation and assay development. In contrast, the 1-phenyl analog (CAS 22990-19-8) has limited publicly available measured solubility data; its higher logP (2.70–3.25) predicts lower aqueous solubility [2]. The presence of the pyridinyl nitrogen in the target compound contributes an additional hydrogen-bond-accepting site, which is consistent with its modest but measurable aqueous solubility at neutral pH.

Aqueous solubility Formulation pH-dependent solubility Procurement specification

Chiral Center at C1 Enables Enantioselective Synthesis of 1-Aryl-THIQ Pharmacophores

The target compound bears a single stereogenic center at the C1 position of the tetrahydroisoquinoline ring, which enables its use as a substrate for enantioselective synthetic methodologies. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinoline precursors yields enantioenriched 1-aryl-THIQ derivatives with enantiomeric excesses up to 99% after a single crystallization [1]. This is a critical differentiator from the 2-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline regioisomer (CAS 524717-96-2), which bears the pyridinyl group at the N-2 position and lacks the C1 chiral center, rendering it unsuitable for enantioselective derivatization at that position [2]. The 1-substituted scaffold is recognized as an 'important pharmacophore found in several pharmaceutical drug candidates' precisely because of this stereochemical versatility [1].

Chiral building block Asymmetric synthesis Enantioselective hydrogenation Medicinal chemistry

Commercial Purity Grades and Pricing: Multi-Vendor Availability for Competitive Procurement

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is stocked by multiple independent suppliers with distinct purity specifications and price points, enabling competitive procurement. AK Scientific offers 95% purity at $1,177/g and $4,137/5g ; Fluorochem (UK) offers 95% purity at £351/g ; MolCore supplies 98% purity under ISO certification ; Leyan offers 97% purity ; and ChemScene provides the compound (catalog CS-0314223) with storage specification at 2–8°C sealed in dry conditions . By comparison, the 4-substituted regioisomer 4-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 308806-08-8) has fewer commercial sources, and the 2-substituted regioisomer is not as broadly stocked, limiting procurement flexibility [1].

Commercial sourcing Purity grades Pricing Supply chain

Evidence-Backed Application Scenarios for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 180272-43-9) in Research and Industrial Settings


Chiral Building Block for Enantioselective Synthesis of Bioactive 1-Aryl-THIQ Derivatives

The C1 stereogenic center of the target compound makes it a validated substrate for Ru-catalyzed asymmetric transfer hydrogenation, yielding enantioenriched 1-aryl-THIQ products with ee up to 99% [1]. This positions the compound as an entry point for synthesizing chiral tetrahydroisoquinoline pharmacophores, which are recurrent motifs in alkaloid natural products and CNS-targeted drug candidates. Procurement of the racemic scaffold enables subsequent chiral resolution or asymmetric derivatization in medicinal chemistry laboratories focused on GPCR, ion channel, or kinase targets [1].

Intermediate-Lipophilicity Scaffold for Lead Optimization in CNS and Oral Drug Discovery

With a LogP of approximately 2.65, the target compound occupies a favorable lipophilicity window that balances membrane permeability with aqueous solubility (>31.5 µg/mL at pH 7.4) [2][3]. This contrasts with the more lipophilic 1-phenyl analog (LogP 2.70–3.25), which may present solubility liabilities in early-stage formulation [4]. The pyridinyl nitrogen provides a synthetic handle for further derivatization (e.g., N-oxide formation, quaternization, or metal coordination), expanding the scope of accessible chemical space in lead optimization campaigns .

Screening Library Component for Phenotypic and Target-Based Drug Discovery

The compound is catalogued in multiple commercial screening libraries (IFLAB-BB F1921-0021, AKOS BBS-00001345, AURORA 23178) and is explicitly labeled as a 'versatile small molecule scaffold' by established chemical suppliers [5]. Its presence in these libraries supports its use in both phenotypic screening cascades and target-based assays. The 1-(pyridin-4-yl)-THIQ scaffold has been explored in the context of monoamine reuptake inhibition (SERT, NET, DAT), as evidenced by patent literature describing aryl- and heteroaryl-substituted tetrahydroisoquinolines for neurological disorders [6].

Parent Scaffold for SAR Exploration of Pyridine-Containing Tetrahydroisoquinoline Derivatives

As the unsubstituted parent of a broader class of pyridine-THIQ derivatives—including 6,7-dimethoxy (CAS 3161-05-5) and 6-methoxy (various CAS) analogs, as well as pyridine tetrahydroisoquinoline thiohydantoin androgen receptor antagonists [7]—the target compound serves as the minimal pharmacophore for SAR studies. Its lack of additional substituents on the THIQ ring eliminates confounding electronic and steric effects, enabling clean assessment of the contribution of the pyridin-4-yl moiety to target binding, selectivity, and physicochemical properties [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.